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Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588 Get Quote

Technical Support Center: LysoProbe-549
Disclaimer: The fluorescent probe "LysoSR-549" is not widely documented in the available

scientific literature. This guide is based on the principles of troubleshooting common signal

stability issues encountered with lysosome-targeting red fluorescent probes, such as those

based on rhodamine scaffolds, and is intended to serve as a general resource.

Frequently Asked Questions (FAQs)
Q1: What is LysoProbe-549 and what is its primary application?

LysoProbe-549 is a specialized fluorescent probe designed to accumulate in lysosomes, the

acidic organelles within cells responsible for degradation and recycling. Its fluorescence is

often dependent on the low pH environment of the lysosome, making it a useful tool for

visualizing lysosomal morphology, tracking their dynamics, and assessing lysosomal function in

live and fixed cells. It is frequently employed in advanced imaging techniques such as confocal

and super-resolution microscopy.

Q2: What are the common causes of weak or no fluorescence signal from LysoProbe-549?

Several factors can lead to a weak or absent signal:

Suboptimal Probe Concentration: The concentration of the probe may be too low for

detection.
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Incorrect Filter Sets: The excitation and emission wavelengths of the microscope's filter sets

may not align with the spectral properties of the probe.

Lysosomal pH Neutralization: If the lysosomes have an abnormally high pH (less acidic), the

probe may not become fluorescent. This can be induced by certain experimental treatments.

Insufficient Incubation Time: The probe may not have had enough time to accumulate in the

lysosomes.

Cellular Efflux: Some cell types may actively pump the probe out.

Q3: Why am I observing high background fluorescence or non-specific staining?

High background or off-target staining can obscure the specific signal from lysosomes and is

often due to:

Excessive Probe Concentration: Using too high a concentration of the probe can lead to its

accumulation in other cellular compartments or aggregation.

Probe Aggregation: Some rhodamine-based dyes can aggregate at high concentrations,

leading to non-specific binding and background fluorescence.[1]

Inadequate Washing: Insufficient washing after probe incubation can leave residual,

unbound probe in the imaging medium.

Cell Health: Unhealthy or dying cells can exhibit compromised membrane integrity, leading to

diffuse and non-specific staining.

Q4: How can I minimize photobleaching of the LysoProbe-549 signal?

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue

in fluorescence microscopy. To mitigate this:

Reduce Excitation Light Intensity: Use the lowest laser power that provides an adequate

signal.

Minimize Exposure Time: Limit the duration of exposure to the excitation light.
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Use Antifade Reagents: For fixed cells, mounting media containing antifade agents can

significantly reduce photobleaching.

Image at Lower Temperatures: If compatible with the experimental setup, lowering the

temperature can sometimes reduce the rate of photobleaching.

Troubleshooting Guides
Issue 1: Weak or No Signal

Potential Cause Recommended Solution

Incorrect Probe Concentration

Optimize the probe concentration by performing

a titration experiment. Start with the

manufacturer's recommended concentration

and test a range of higher and lower

concentrations.

Mismatched Microscope Filters

Verify that the excitation and emission filters on

the microscope are appropriate for a probe with

an approximate excitation maximum of 549 nm

and an emission maximum around 571 nm.[2]

Altered Lysosomal pH

Use a positive control, such as a well-

characterized lysosomal probe (e.g.,

LysoTracker™ Red), to confirm that lysosomes

are acidic. If necessary, use a V-ATPase

inhibitor like Bafilomycin A1 as a negative

control to neutralize lysosomal pH.

Insufficient Incubation

Increase the incubation time to allow for

sufficient probe accumulation. A time-course

experiment can help determine the optimal

incubation period for your cell type.

Cellular Efflux of the Probe

Some cell lines may express efflux pumps that

remove the probe. If this is suspected, consider

using a different lysosomal probe or an inhibitor

of the relevant efflux pumps if known.
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Issue 2: High Background Fluorescence
Potential Cause Recommended Solution

Probe Concentration Too High

Reduce the probe concentration. High

concentrations can lead to off-target binding and

aggregation.[1]

Inadequate Washing Steps

Increase the number and duration of washing

steps after probe incubation to remove any

unbound probe.

Probe Precipitation

Ensure the probe is fully dissolved in the

working solution. Aggregates can be removed

by centrifuging the staining solution before use.

Poor Cell Health

Monitor cell viability. Ensure cells are healthy

and not overly confluent before and during the

experiment.

Experimental Protocols
General Protocol for Staining Lysosomes with
LysoProbe-549 in Live Cells

Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy

and culture until they reach the desired confluency.

Probe Preparation: Prepare a stock solution of LysoProbe-549 in high-quality anhydrous

DMSO. Immediately before use, dilute the stock solution to the desired final working

concentration in pre-warmed cell culture medium.

Cell Staining: Remove the culture medium from the cells and replace it with the probe-

containing medium.

Incubation: Incubate the cells for the optimized duration (typically 15-60 minutes) at 37°C in

a CO₂ incubator.
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Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed

imaging buffer (e.g., phenol red-free medium or HBSS).

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter

sets for the probe's excitation and emission spectra.

Quantitative Data
Table 1: Photophysical Properties of a Representative Rhodamine-Based Dye (Janelia Fluor®

549)

Property Value Reference

Excitation Maximum (λex) 549 nm [2]

Emission Maximum (λem) 571 nm [2]

Molar Extinction Coefficient 101,000 M⁻¹cm⁻¹ [2]

Quantum Yield (Φ) 0.88 [2]

Visualizations
Diagram 1: Troubleshooting Workflow for Weak Signal
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A flowchart for troubleshooting weak fluorescence signals.

Diagram 2: Proposed Mechanism of LysoProbe-549
Fluorescence Activation
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Hypothesized pH-dependent activation of LysoProbe-549.

Diagram 3: General Experimental Workflow
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A typical workflow for lysosomal imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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